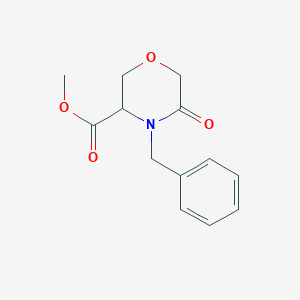

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUDPLWXJNKTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543339 | |

| Record name | Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106910-81-0 | |

| Record name | Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106910-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, a chiral morpholine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines a highly viable synthetic route based on the esterification of its commercially available carboxylic acid precursor, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.

Introduction

Morpholine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of chirality and specific functional groups, such as in (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, allows for the fine-tuning of molecular properties and biological activity. This guide details a practical and efficient method for the preparation of this target compound, providing researchers with the necessary information for its synthesis and further investigation.

Synthetic Pathway Overview

The most direct and efficient synthetic strategy for obtaining (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is the esterification of the corresponding carboxylic acid. This approach is advantageous due to the commercial availability of the chiral starting material, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid. Several standard esterification methods are applicable, with the acid-catalyzed Fischer esterification being a common and cost-effective choice.

The overall synthetic transformation is depicted below:

Caption: Synthetic workflow for the esterification of (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.

Experimental Protocol: Fischer Esterification

This section provides a detailed experimental protocol for the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate via Fischer esterification.

3.1. Materials and Reagents

-

(S)-4-benzyl-5-oxomorpholine-3-carboxylic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Deionized Water

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper

3.3. Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (1.0 equivalent).

-

Dissolution and Catalyst Addition: Add anhydrous methanol in sufficient quantity to dissolve the starting material (approximately 10-20 mL per gram of carboxylic acid). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Washing: Wash the organic layer with deionized water, followed by a wash with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. The data is based on typical yields and purities for Fischer esterification reactions of similar substrates.

| Parameter | Value |

| Starting Material | (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid |

| Product | (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| Typical Yield | 85-95% |

| Purity (by NMR/LC-MS) | >95% |

| Appearance | White to off-white solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.40-7.25 (m, 5H), 4.95 (d, J=14.8 Hz, 1H), 4.45 (d, J=14.8 Hz, 1H), 4.30-4.20 (m, 2H), 4.10 (dd, J=8.0, 4.0 Hz, 1H), 3.80 (s, 3H), 3.60-3.50 (m, 1H), 3.40-3.30 (m, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 170.5, 168.0, 136.0, 129.0, 128.5, 128.0, 68.0, 58.0, 52.5, 50.0, 48.0 |

| Mass Spectrometry (ESI+) | m/z 250.1 [M+H]⁺ |

Alternative Synthetic Methods

While Fischer esterification is a robust method, other techniques can also be employed for the synthesis of the target molecule. The choice of method may depend on the scale of the reaction and the sensitivity of the substrate to acidic conditions.

5.1. Reaction with Diazomethane

Treatment of the carboxylic acid with diazomethane in a non-protic solvent like diethyl ether provides a high-yielding and clean conversion to the methyl ester under mild conditions.[1][2] However, diazomethane is a toxic and explosive reagent, requiring specialized handling procedures.

5.2. Reaction with Methyl Iodide

The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) and then reacted with methyl iodide to form the methyl ester. This method is also performed under relatively mild conditions.

The logical relationship for selecting a synthetic method is outlined in the diagram below:

Caption: Decision diagram for selecting an esterification method.

Conclusion

This technical guide provides a practical and detailed protocol for the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. The presented Fischer esterification method, starting from the commercially available carboxylic acid, offers an efficient and scalable route to this valuable chiral building block. The alternative methods and decision-making framework provide researchers with additional options to suit their specific laboratory capabilities and project requirements. This information is intended to empower researchers in the fields of medicinal chemistry and drug development to access and utilize this compound for their research endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. Due to the limited availability of published experimental data for this specific compound, this document consolidates information from chemical suppliers and publicly accessible databases. Where experimental data is unavailable, predicted values are provided. Furthermore, this guide outlines a general experimental workflow for the synthesis and characterization of such a molecule and discusses the potential biological significance of the core morpholine scaffold in drug discovery.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that some of these data are for specific enantiomers, as indicated.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₄ | PubChemLite[1] |

| Molecular Weight | 249.26 g/mol | MySkinRecipes[2] |

| Monoisotopic Mass | 249.10011 Da | PubChemLite[1] |

| Appearance | White to off-white powder or crystals | Sigma-Aldrich[3] |

| Storage Conditions | 2-8°C | MySkinRecipes[2] |

Table 2: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 |

| InChI | InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

| InChIKey | UTUDPLWXJNKTNP-UHFFFAOYSA-N |

| CAS Number | 106910-81-0 (Unspecified stereochemistry) |

| (R)-enantiomer CAS | 1235639-75-4 |

| (S)-enantiomer CAS | 106973-37-9 |

Table 3: Experimental and Predicted Physicochemical Data

| Property | Value | Type |

| Melting Point | 105-107°C ((R)-enantiomer) | Experimental[2] |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| XlogP | 0.8 | Predicted[1] |

Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 250.10739 | 154.5 |

| [M+Na]⁺ | 272.08933 | 160.5 |

| [M-H]⁻ | 248.09283 | 160.0 |

| [M+NH₄]⁺ | 267.13393 | 168.6 |

| [M+K]⁺ | 288.06327 | 159.9 |

| Data from PubChemLite[1] |

Experimental Protocols

General Synthetic Workflow

A potential synthetic route could involve the N-benzylation of a suitable amino acid ester, followed by cyclization to form the 5-oxomorpholine ring.

Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation. The proton NMR would confirm the presence of the benzyl group, the morpholine ring protons, and the methyl ester. The carbon NMR would identify all unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify key functional groups, such as the ester carbonyl (C=O) stretch, the amide carbonyl (C=O) stretch of the oxomorpholine ring, and C-O and C-N bond vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to determine the purity of the synthesized compound. A suitable method would be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.

Biological Context and Potential Significance

While no specific biological activities or signaling pathway interactions have been reported for this compound, the morpholine scaffold is a well-established privileged structure in medicinal chemistry.[4][5][6][7] Morpholine-containing compounds are known to exhibit a wide range of biological activities, with a significant number of approved drugs and clinical candidates targeting the central nervous system (CNS).[4][5][7]

The physicochemical properties of the morpholine ring, including its pKa and ability to form hydrogen bonds, often impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[6][7]

Given the prevalence of the morpholine motif in neuroactive compounds, it is plausible that this compound could be investigated for its potential effects on neurological targets. However, without experimental data, this remains speculative. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. PubChemLite - this compound (C13H15NO4) [pubchemlite.lcsb.uni.lu]

- 2. (R)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate [myskinrecipes.com]

- 3. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 [sigmaaldrich.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate

CAS Number: 1235639-75-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate is a chiral organic compound featuring a morpholine core. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1][2] This guide provides a comprehensive overview of the available technical data for this specific molecule, including its chemical properties, a plausible synthetic approach, and its potential applications in drug discovery, particularly for central nervous system (CNS) disorders.[3]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 249.26 g/mol | --INVALID-LINK-- |

| Melting Point | 105-107°C | --INVALID-LINK-- |

| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

| XlogP (Predicted) | 0.8 | --INVALID-LINK-- |

Synthesis

A detailed, validated experimental protocol for the synthesis of Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate is not explicitly described in publicly available literature. However, based on general methods for the synthesis of related morpholine derivatives found in patent literature, a plausible synthetic route can be proposed.[4] The following protocol is a hypothetical procedure derived from the synthesis of similar benzyl morpholine structures and should be optimized and validated in a laboratory setting.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate.

Experimental Protocol (Hypothetical)

Materials:

-

(R)-2-(benzylamino)propan-1-ol (or other suitable chiral N-benzylamino alcohol)

-

Methyl bromoacetate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

N-Alkylation: To a solution of the chiral N-benzylamino alcohol (1 equivalent) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture for 30 minutes at 0°C. To this, add a solution of methyl bromoacetate (1.1 equivalents) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Intramolecular Cyclization (Lactamization): The crude intermediate from the previous step is dissolved in a suitable solvent (e.g., toluene). A base (e.g., sodium methoxide) is added, and the mixture is heated to reflux to induce intramolecular cyclization to form the 5-oxomorpholine ring. The reaction progress is monitored by TLC.

-

Purification: After completion of the reaction, the mixture is cooled, washed with water, and the organic layer is dried and concentrated. The crude product is then purified by silica gel column chromatography to yield the desired Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate.

Note: This is a generalized and hypothetical protocol. The choice of base, solvent, and reaction conditions will require optimization for this specific substrate.

Potential Applications in Drug Discovery

The morpholine nucleus is a key component in a variety of approved drugs and clinical candidates, particularly those targeting the central nervous system.[1] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability.

Role as a Precursor for CNS-Active Agents

Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate, with its chiral center and functional groups, is a valuable building block for the synthesis of more complex molecules.[3] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The benzyl group can potentially be removed via hydrogenolysis to allow for further functionalization at the nitrogen atom.

The inherent chirality of this molecule is of significant interest, as stereochemistry plays a crucial role in the specific binding of a drug to its biological target, which can lead to improved efficacy and a reduction in off-target side effects.[3]

Caption: Potential derivatization strategies for drug discovery.

Biological Activity

As of the date of this guide, there is no publicly available data on the specific biological activity or pharmacological profile of Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate. Its primary known utility is as a synthetic intermediate.[3] Further research and screening would be necessary to determine if this compound possesses any intrinsic biological activity.

Conclusion

Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate is a chiral building block with potential applications in the synthesis of novel therapeutic agents, particularly for CNS-related targets. While detailed experimental and biological data are currently lacking in the public domain, its structural features make it an attractive starting point for medicinal chemistry campaigns. Further investigation into its synthesis and biological evaluation is warranted to fully explore its potential in drug discovery and development.

References

- 1. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]

- 2. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 3. US7462738B2 - Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof - Google Patents [patents.google.com]

- 4. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

A Technical Guide to the Structure Elucidation of N-benzyl Oxomorpholine Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

N-benzyl oxomorpholine esters represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The morpholine core is a prevalent scaffold in numerous approved drugs, valued for its favorable physicochemical properties, while the N-benzyl group and ester functionalities allow for diverse synthetic modifications. Accurate and unambiguous structure elucidation is a critical step in the development of novel chemical entities, ensuring the correct molecule is advanced through the discovery pipeline. This is crucial for establishing structure-activity relationships (SAR), ensuring patentability, and meeting regulatory requirements.

This technical guide provides an in-depth overview of the modern analytical techniques and integrated workflows used to confirm the chemical structure of N-benzyl oxomorpholine esters. It is intended for researchers and scientists involved in the synthesis, characterization, and development of these and related molecules. The guide covers key spectroscopic and chromatographic methods, presents data in a structured format, and includes detailed experimental protocols.

The Analytical Workflow for Structure Elucidation

The process of structure elucidation is a systematic, multi-technique approach. It begins with preliminary analysis to confirm the presence of the desired product and assess its purity, followed by detailed spectroscopic analyses to piece together the molecular structure, and often culminates in definitive proof through methods like X-ray crystallography for crystalline solids.

Caption: General workflow for the synthesis and structure elucidation of a novel compound.

Key Analytical Techniques

A combination of spectroscopic methods is essential for unambiguous structure determination.[1] Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the carbon-hydrogen framework. For N-benzyl oxomorpholine esters, specific proton (¹H) and carbon (¹³C) signals are expected.

¹H NMR Spectroscopy: This technique identifies the different types of protons and their connectivity. Key expected signals are summarized below.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Benzyl -CH₂- | 4.5 - 5.0 | Singlet (s) | A characteristic singlet integrating to 2H. |

| Aromatic (Benzyl) | 7.2 - 7.5 | Multiplet (m) | Complex pattern for the 5 protons of the phenyl ring. |

| Oxomorpholine Ring Protons | 3.0 - 4.5 | Multiplets (m) | Complex splitting patterns (e.g., d, t, dd) depending on the specific ring position and substitution. |

| Ester Alkyl Group (e.g., -OCH₃) | ~3.7 | Singlet (s) | For a methyl ester. |

| Ester Alkyl Group (e.g., -OCH₂CH₃) | ~4.2 (q), ~1.3 (t) | Quartet (q), Triplet (t) | For an ethyl ester. |

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Ester Carbonyl (C=O) | 168 - 175 | One of the most downfield signals. |

| Oxomorpholine Carbonyl (C=O) | 165 - 172 | The lactam/amide carbonyl signal. |

| Aromatic (Benzyl, C-H) | 127 - 129 | Multiple signals in a narrow range. |

| Aromatic (Benzyl, Quaternary C) | 135 - 138 | The carbon attached to the benzylic CH₂. |

| Benzyl -CH₂- | 50 - 55 | - |

| Oxomorpholine Ring Carbons | 40 - 70 | Signals for the CH₂ groups within the ring. |

| Ester Alkyl Group (e.g., -OCH₃) | ~52 | For a methyl ester. |

2D NMR Techniques: For complex molecules, 2D NMR is used to establish definitive correlations and connectivity.[2]

Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition (via High-Resolution MS, HRMS) of a compound, along with structural information from its fragmentation patterns.[1][2]

Key Fragmentation Patterns: For N-benzyl substituted heterocycles, a characteristic fragmentation involves the cleavage of the C-C bond of the alkyl chain attached to the nitrogen, leading to the formation of the tropylium ion.[3]

| m/z (Mass-to-Charge Ratio) | Fragment Identity | Notes |

| [M+H]⁺ or [M]⁺˙ | Molecular Ion / Protonated Molecule | Confirms the molecular weight. HRMS provides the elemental formula. |

| 91 | [C₇H₇]⁺ | The highly stable tropylium ion, a hallmark of benzyl groups. This is often the base peak. |

| [M-R]⁺ (from ester) | Loss of Alkoxy Group | Fragmentation of the ester moiety (e.g., loss of OCH₃ or OCH₂CH₃). |

| Varies | Oxomorpholine Ring Opening | Complex fragments resulting from the cleavage of the heterocyclic ring. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 3000 - 2850 | Aliphatic C-H | Stretch |

| ~1735 - 1750 | Ester C=O | Stretch |

| ~1670 - 1690 | Lactam (Amide) C=O | Stretch |

| ~1600, ~1450 | Aromatic C=C | Stretch |

| ~1250 - 1000 | C-O and C-N | Stretch |

X-ray Crystallography

For compounds that can be grown as single crystals, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[4] This technique is considered the "gold standard" for structure proof, confirming absolute and relative stereochemistry.

Experimental Protocols

Detailed and consistent experimental procedures are vital for obtaining high-quality, reproducible data.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified N-benzyl oxomorpholine ester.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.[2]

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. These experiments may take several hours to complete.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Further dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.

-

-

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.

-

Gradient Example: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) or a Diode Array Detector (DAD) to scan multiple wavelengths.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Run the sample and a blank (mobile phase) injection.

-

Integrate the peak area of the main component and any impurities.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

-

Integrated Analysis: A Case Study Workflow

To illustrate the process, consider the hypothetical structure elucidation of methyl 4-benzyl-3-oxomorpholine-2-carboxylate.

Caption: An integrated workflow combining multiple techniques for structure confirmation.

Conclusion

The structure elucidation of N-benzyl oxomorpholine esters relies on a synergistic combination of modern analytical techniques. While NMR spectroscopy provides the foundational details of the C-H framework, it is the integration with mass spectrometry for molecular formula and fragmentation data, IR spectroscopy for functional group identification, and chromatography for purity assessment that enables confident and unambiguous structure assignment. For crystalline materials, single-crystal X-ray diffraction offers the ultimate confirmation. Adherence to detailed and validated experimental protocols is paramount for generating the high-quality data necessary to support drug discovery and development programs.

References

Chiral Morpholine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, has emerged as a "privileged structure" in medicinal chemistry. Its unique combination of advantageous physicochemical properties—such as metabolic stability, aqueous solubility, and hydrogen bonding capability—makes it a highly sought-after scaffold in drug design.[1][2][3] The introduction of chirality to this versatile core further unlocks vast chemical space, enabling the development of highly potent and selective therapeutic agents across a spectrum of diseases. This guide provides a comprehensive review of the role of chiral morpholine derivatives in medicinal chemistry, focusing on their application in oncology, infectious diseases, and central nervous system disorders, complete with quantitative data, experimental protocols, and workflow visualizations.

The Strategic Advantage of the Morpholine Scaffold

The morpholine moiety is not merely a passive linker or solvent-mimicking group; it actively contributes to the pharmacological profile of a molecule. Its basic nitrogen atom (pKa ≈ 8.7) can be readily functionalized, while the ether oxygen can act as a hydrogen bond acceptor.[4][5] This duality allows morpholine-containing compounds to engage in specific molecular interactions with biological targets.[6] Furthermore, its incorporation often improves pharmacokinetic properties, enhancing bioavailability and metabolic stability, which are critical for successful drug development.[2][5] The rigid, chaired conformation of the morpholine ring, when combined with stereocenters, allows for precise spatial orientation of substituents, which is crucial for selective binding to chiral protein targets like enzymes and receptors.[7][8]

A general workflow for the discovery of drugs incorporating chiral morpholine scaffolds often follows a multi-stage process from synthesis to candidate selection.

Applications in Oncology

Chiral morpholine derivatives have made a significant impact in oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

PI3K/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K) and a serine/threonine kinase, the mammalian target of rapamycin (mTOR) are central components of a signaling pathway that governs cell growth, proliferation, and survival. Dual inhibitors targeting both PI3K and mTOR are of high interest. The morpholine ring is a key feature in many potent inhibitors, including the pan-Class I PI3K inhibitor ZSTK474.[9]

Studies have shown that replacing a morpholine group in ZSTK474 analogs with functionalities lacking the ether oxygen can lead to a significant reduction in inhibitory activity, highlighting the morpholine's critical role.[9] Furthermore, the use of chiral bridged morpholines has been shown to dramatically improve selectivity for mTOR over PI3Kα.[7] Molecular modeling suggests a single amino acid difference (leucine in mTOR vs. phenylalanine in PI3K) creates a deeper pocket in mTOR that better accommodates the steric bulk of these chiral morpholines, explaining the enhanced selectivity.[7]

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A novel series of morpholine-benzimidazole-oxadiazole derivatives has been developed as potent VEGFR-2 inhibitors.[10]

Within this series, compound 5h , featuring a 3,4-dichlorophenyl group, demonstrated potent VEGFR-2 inhibition comparable to the reference drug sorafenib. This highlights the synergistic effect of the morpholine moiety combined with other pharmacophoric elements.[10]

| Compound | Target | IC50 (µM) | Cell Line (Antiproliferative IC50) | Reference |

| Compound 5h | VEGFR-2 | 0.049 ± 0.002 | HT-29 (Colon Cancer) | [10] |

| Compound 5j | VEGFR-2 | 0.098 ± 0.011 | HT-29 (Colon Cancer) | [10] |

| Sorafenib (Ref.) | VEGFR-2 | 0.037 ± 0.001 | HT-29 (Colon Cancer) | [10] |

| AK-3 | (Antiproliferative) | - | MCF-7 (Breast): 6.44 ± 0.29 µM | [11] |

| AK-10 | (Antiproliferative) | - | MCF-7 (Breast): 3.15 ± 0.23 µM | [11] |

Applications in Infectious Diseases

The morpholine scaffold is a core component of several antibacterial agents. Its presence can enhance potency and overcome resistance mechanisms.

Antibacterial Agents

Linezolid, an oxazolidinone antibiotic, is a prominent example of a marketed drug containing a morpholine ring, used to treat infections from Gram-positive bacteria.[12] Inspired by this, numerous morpholine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, newly synthesized morpholine derivatives containing an azole nucleus have shown promising activity against various microorganisms, including Mycobacterium smegmatis.[12]

Recently, morpholine-modified ruthenium-based complexes have been investigated as novel metalloantibiotics. One such complex, Ru(II)-3 , exhibited exceptionally potent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) superior to many clinical antibiotics.[13] The mechanism involves membrane destruction and the induction of reactive oxygen species (ROS).[13]

| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |

| Ru(II)-3 | S. aureus | 0.78 | Membrane disruption, ROS induction | [13] |

| Linezolid | Gram-positive bacteria | Varies | Protein synthesis inhibition | [12] |

| Compound 8 | M. smegmatis & others | Active | (Not specified) | [12] |

Applications in Central Nervous System (CNS) Disorders

Chirality is paramount in the design of CNS-active drugs, where stereoisomers can have vastly different effects. Chiral morpholine derivatives have been successfully developed as modulators of key neurotransmitter systems.

Serotonin and Noradrenaline Reuptake Inhibitors

Dual inhibitors of serotonin (SRI) and noradrenaline (NRI) reuptake are effective treatments for depression and other mood disorders. The (SS)- and (RR)-enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been explored for this purpose.[8] Structure-activity relationship studies revealed that both stereochemistry and the substitution pattern on the aromatic rings are critical determinants of potency and selectivity. This research led to the identification of selective SRIs, selective NRIs, and potent dual SNRIs from the same chemical series, demonstrating the power of stereochemical control.[8] One potent and selective dual SNRI, compound (SS)-5a, was selected as a preclinical candidate.[8]

| Compound Series | Target | Key Finding | Reference |

| 2-[(phenoxy)(phenyl)methyl]morpholine | SERT, NET | Stereochemistry and aryl substitution dictate selectivity for SRI, NRI, or dual SNRI activity. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of chiral morpholine derivatives, based on published literature.

Protocol 1: Synthesis of Chiral Morpholines via Electrophile-Induced Cyclization[14]

This method describes the synthesis of chiral morpholines from optically pure N-allyl-β-aminoalcohols.

-

Preparation of Reactant: Dissolve the optically pure N-allyl-β-aminoalcohol (1.0 mol eq.) in dichloromethane (DCM) in a round-bottom flask.

-

Cooling: Cool the solution to -78°C using an acetone-dry ice bath.

-

Addition of Bromine: Add a 10% (w/v) solution of bromine in DCM (1.0 mol eq.) dropwise over 5 minutes while maintaining the temperature at -78°C.

-

Reaction Quenching: After the addition is complete, remove the flask from the cooling bath and immediately quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash chromatography on silica gel using a petroleum ether-diethyl ether solvent system to yield the chiral (2R,5S)-2-(bromomethyl)-morpholine derivative.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay[10]

This protocol outlines the procedure for assessing the inhibitory activity of compounds against the VEGFR-2 enzyme.

-

Plate Preparation: Add 5 µL of the test compound (at various concentrations) and 5 µL of the reference drug (e.g., Sorafenib) to the wells of a 96-well plate.

-

Enzyme and Substrate Addition: To each well, add 20 µL of a solution containing the VEGFR-2 enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is quantified. A lower signal indicates higher kinase activity (more ATP consumed).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing no inhibitor). Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Chiral morpholine derivatives represent a cornerstone of modern medicinal chemistry, offering a robust and versatile scaffold for the development of novel therapeutics. Their favorable physicochemical properties and the ability to precisely control stereochemistry have enabled the creation of highly potent and selective agents in oncology, infectious diseases, and CNS disorders. The continued exploration of novel synthetic routes and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of next-generation drugs built upon this privileged core.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, a morpholine derivative of interest in synthetic chemistry and pharmaceutical research. The structured data and visualizations herein are intended to support laboratory and development activities.

Chemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₄[1][2] |

| Molecular Weight | 249.26 g/mol [1][2] |

Structural Representation

The chemical name denotes a core morpholine ring with several key substitutions that define its structure and potential reactivity. A logical diagram illustrating the relationship between these principal structural components is provided below.

Caption: Logical relationship of the core molecular structure.

Experimental Protocols Disclaimer: This guide summarizes core chemical data. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this document and should be sourced from peer-reviewed literature or established chemical synthesis databases. Researchers should develop and validate their own protocols in accordance with laboratory safety standards and institutional guidelines.

References

The Discovery and Synthesis of Morpholinone-Based Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholinone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles, including improved solubility and metabolic stability, making it an attractive moiety for the design of novel therapeutics. This technical guide provides an in-depth overview of the key synthetic strategies for accessing morpholinone-based scaffolds, detailed experimental protocols for seminal reactions, and a summary of their biological significance, with a focus on their role as neurokinin-1 (NK-1) receptor antagonists.

Key Synthetic Methodologies

The construction of the morpholinone ring can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern catalytic asymmetric methodologies. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Asymmetric Aza-Benzilic Ester Rearrangement

A powerful strategy for the enantioselective synthesis of C3-substituted morpholinones involves a chiral phosphoric acid-catalyzed aza-benzilic ester rearrangement. This reaction proceeds through a domino [4+2] heteroannulation of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals.[1][2][3][4] This method provides access to chiral morpholinones with high enantioselectivity.

Zinc Chloride-Catalyzed Cyclizative 1,2-Rearrangement

For the synthesis of morpholinones bearing challenging aza-quaternary stereocenters, a zinc chloride-catalyzed cyclizative 1,2-rearrangement has been developed.[5][6] This approach efficiently constructs structurally diverse C3-disubstituted morpholin-2-ones from readily available achiral linear starting materials. Mechanistic studies suggest an unusual reaction sequence involving a formal [4+2] heteroannulation followed by a 1,2-ester or amide migration.[5]

Copper-Catalyzed Three-Component Synthesis

A versatile and atom-economical approach to highly substituted morpholines is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[7][8][9] This method allows for the rapid assembly of complex morpholine scaffolds from simple and commercially available starting materials.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methodologies described above, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Asymmetric Aza-Benzilic Ester Rearrangement

| Entry | Arylglyoxal | 2-(Arylamino)ethan-1-ol | Yield (%) | ee (%) | Reference |

| 1 | Phenylglyoxal | 2-(Phenylamino)ethanol | 95 | 96 | [1] |

| 2 | 4-Methoxyphenylglyoxal | 2-(Phenylamino)ethanol | 92 | 97 | [1] |

| 3 | 4-Chlorophenylglyoxal | 2-(Phenylamino)ethanol | 96 | 95 | [1] |

| 4 | 1-Naphthylglyoxal | 2-(Phenylamino)ethanol | 85 | 94 | [1] |

| 5 | Phenylglyoxal | 2-((4-Methoxyphenyl)amino)ethanol | 93 | 96 | [1] |

Table 2: Zinc Chloride-Catalyzed Cyclizative 1,2-Rearrangement

| Entry | Arylglyoxal | Amino Alcohol | Yield (%) | Reference |

| 1 | Phenylglyoxal | 2-Amino-2-methyl-1-propanol | 85 | [5] |

| 2 | 4-Methoxyphenylglyoxal | 2-Amino-2-methyl-1-propanol | 88 | [5] |

| 3 | 4-Chlorophenylglyoxal | 2-Amino-2-methyl-1-propanol | 82 | [5] |

| 4 | Phenylglyoxal | 1-Aminomethyl-1-cyclohexanol | 78 | [5] |

Table 3: Copper-Catalyzed Three-Component Synthesis of Morpholines

| Entry | Amino Alcohol | Aldehyde | Diazomalonate | Yield (%) | dr | Reference |

| 1 | 2-Aminoethanol | Benzaldehyde | Diethyl diazomalonate | 75 | - | [8] |

| 2 | (S)-2-Amino-1-propanol | Benzaldehyde | Diethyl diazomalonate | 82 | 1.5:1 | [8] |

| 3 | 2-Amino-2-methyl-1-propanol | 4-Chlorobenzaldehyde | Diethyl diazomalonate | 78 | - | [8] |

| 4 | 2-Aminoethanol | 4-Methoxybenzaldehyde | Diethyl diazomalonate | 80 | - | [8] |

Table 4: Biological Activity of Morpholinone-Based NK-1 Receptor Antagonists

| Compound | Structure | IC50 (nM) | Reference |

| Aprepitant | Image of Aprepitant structure | 0.2 | [10] |

| L-742,694 | Image of L-742,694 structure | 0.5 | [3] |

| Casopitant | Image of Casopitant structure | 0.1 | [10] |

| Netupitant | Image of Netupitant structure | 0.9 | [10] |

Experimental Protocols

General Procedure for Asymmetric Aza-Benzilic Ester Rearrangement[1]

To a solution of the 2-(arylamino)ethan-1-ol (0.12 mmol) and the chiral phosphoric acid catalyst (0.01 mmol) in toluene (1.0 mL) is added the arylglyoxal (0.10 mmol) at room temperature. The reaction mixture is stirred at the specified temperature for the time indicated in the original research paper. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired morpholinone product.

General Procedure for ZnCl2-Catalyzed Cyclizative 1,2-Rearrangement[5]

A mixture of the arylglyoxal (0.2 mmol), the amino alcohol (0.24 mmol), and ZnCl2 (0.04 mmol) in 1,2-dichloroethane (2.0 mL) is stirred in a sealed tube at the temperature indicated in the original research paper for the specified time. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to give the corresponding morpholinone.

General Procedure for Copper-Catalyzed Three-Component Synthesis of Morpholines[8]

To a mixture of the amino alcohol (0.4 mmol) and the aldehyde (0.6 mmol) in a suitable solvent such as acetonitrile is added the copper(I) catalyst (e.g., Cu(MeCN)4PF6, 5 mol%). The diazomalonate (0.2 mmol) is then added, and the reaction mixture is stirred at the temperature and for the time specified in the original publication. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Visualizations

Signaling Pathway of the Neurokinin-1 (NK-1) Receptor

The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), is a key target for several morpholinone-based drugs, including the antiemetic agent aprepitant. Upon binding of its endogenous ligand, Substance P, the NK-1 receptor initiates a cascade of intracellular signaling events.

Caption: Neurokinin-1 Receptor Signaling Cascade.

General Experimental Workflow for Synthesis and Evaluation

The development of novel morpholinone-based scaffolds typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Drug Discovery Workflow for Morpholinones.

Logical Relationship of Key Synthetic Strategies

The selection of a synthetic strategy is dictated by the desired structural features of the target morpholinone. This diagram illustrates the logical relationship between the synthetic goals and the appropriate methodologies.

Caption: Synthetic Strategy Selection Guide.

References

- 1. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. Due to the limited availability of experimental data in public domains, this document presents a combination of predicted spectroscopic data and a plausible synthetic pathway derived from established chemical principles and related literature.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and are intended to serve as a reference for researchers involved in the synthesis and characterization of this and related molecules.

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 250.10739 |

| [M+Na]⁺ | 272.08933 |

| [M-H]⁻ | 248.09283 |

| [M+NH₄]⁺ | 267.13393 |

| [M+K]⁺ | 288.06327 |

| [M]⁺ | 249.09956 |

| Monoisotopic Mass | 249.10011 Da |

Data sourced from computational predictions.[1]

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (ortho) | 7.2 - 7.4 | Multiplet |

| Aromatic CH (meta) | 7.2 - 7.4 | Multiplet |

| Aromatic CH (para) | 7.2 - 7.4 | Multiplet |

| N-CH₂ (benzyl) | 4.5 - 4.8 | Singlet |

| O-CH₂ (morpholine) | 3.8 - 4.2 | Multiplet |

| N-CH (morpholine) | 4.0 - 4.3 | Triplet |

| O-CH₃ (ester) | 3.7 - 3.8 | Singlet |

| C-CH₂ (morpholine) | 3.4 - 3.7 | Multiplet |

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (amide) | 168 - 172 |

| C=O (ester) | 170 - 174 |

| Aromatic C (quaternary) | 135 - 138 |

| Aromatic CH | 127 - 130 |

| N-CH₂ (benzyl) | 50 - 55 |

| O-CH₂ (morpholine) | 65 - 70 |

| N-CH (morpholine) | 55 - 60 |

| O-CH₃ (ester) | 51 - 53 |

| C-CH₂ (morpholine) | 45 - 50 |

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O stretch (amide) | 1650 - 1690 |

| C=O stretch (ester) | 1730 - 1750 |

| C-O stretch (ester) | 1100 - 1300 |

| C-N stretch | 1180 - 1360 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

Note: These are general ranges for the expected vibrational frequencies.

Experimental Protocols

A plausible synthetic route for this compound involves the N-alkylation of a suitable amino acid ester followed by intramolecular cyclization. A detailed, generalized protocol is provided below.

Synthesis of this compound

Materials:

-

Methyl 2-amino-4-hydroxybutanoate hydrochloride

-

Benzyl bromide

-

A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

A suitable solvent (e.g., Acetonitrile)

-

An acryloylating agent (e.g., Acryloyl chloride)

-

A cyclizing agent (e.g., Sodium hydride)

Procedure:

-

N-Benzylation: To a solution of methyl 2-amino-4-hydroxybutanoate hydrochloride in acetonitrile, add diisopropylethylamine to neutralize the hydrochloride salt. Subsequently, add benzyl bromide and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acryloylation: To the resulting solution of N-benzyl-2-amino-4-hydroxybutanoate, add acryloyl chloride dropwise at 0 °C in the presence of a base like triethylamine.

-

Intramolecular Cyclization: The crude N-acryloyl-N-benzyl-2-amino-4-hydroxybutanoate is then subjected to an intramolecular Michael addition. This can be achieved by treating the compound with a strong base such as sodium hydride in an anhydrous solvent like THF. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

-

Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using a thin film or KBr pellet method to identify the characteristic functional group vibrations.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship in the analysis of the spectroscopic data.

Caption: Proposed synthesis of the target compound.

Caption: Analysis workflow for structural elucidation.

References

An In-depth Technical Guide on the Solubility and Stability of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and standard methodologies for characterizing the solubility and stability of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS Number: 106910-81-0). Given the limited publicly available data for this specific molecule, this guide focuses on the known physicochemical properties and details the standard experimental protocols used in the pharmaceutical industry to determine solubility and stability profiles.

Core Compound Information

This compound is a morpholine derivative with a molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol .[1][2][3] Its structure contains a lactam (a cyclic amide) and a methyl ester, which are key functional groups influencing its chemical properties.

Solubility Profile

Quantitative solubility data for this compound is sparse in publicly accessible literature. However, one source indicates its solubility in water.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | 6.5 g/L (Slightly Soluble) | [1] |

Note: The term "slightly soluble" is a qualitative description, and the provided quantitative value should be confirmed through rigorous experimental analysis.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound.[4][5][6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., water, phosphate buffer at various pH values, organic solvents)

-

Glass flasks or vials with airtight seals

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a flask. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: The flasks are sealed and placed in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). The mixture is agitated for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5][6]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, most commonly HPLC. A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.

Below is a Graphviz diagram illustrating the workflow of the shake-flask solubility determination method.

References

The 5-Oxomorpholine Scaffold: A Core Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-oxomorpholine moiety, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties contribute to favorable pharmacokinetic profiles and potent biological activities. This technical guide provides a comprehensive overview of the biological relevance of 5-oxomorpholine structures, with a primary focus on their role as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. The guide will delve into the mechanism of action, quantitative biological data, and detailed experimental protocols relevant to the study of these compounds.

Introduction to the 5-Oxomorpholine Core

The morpholine ring is a privileged scaffold in drug design, known for improving the physicochemical properties of drug candidates.[1] The introduction of a carbonyl group at the 5-position to form a 5-oxomorpholine lactam ring further refines these properties, often leading to enhanced target binding and metabolic stability. This core is a key component of the blockbuster anticoagulant drug, Rivaroxaban (Xarelto®), highlighting its clinical and commercial significance.[2]

Mechanism of Action: Inhibition of the Coagulation Cascade

The primary and most well-documented biological role of 5-oxomorpholine-containing compounds is the inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[3] It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[4]

By directly and selectively inhibiting FXa, 5-oxomorpholine derivatives like Rivaroxaban effectively interrupt the coagulation cascade, preventing thrombus formation.[3][5] This targeted mechanism of action offers a more predictable anticoagulant response compared to traditional anticoagulants like warfarin.[4]

Signaling Pathway: The Coagulation Cascade and FXa Inhibition

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of 5-oxomorpholine-containing compounds.

Quantitative Biological Data

The potency of 5-oxomorpholine derivatives as FXa inhibitors has been quantified in numerous studies. Rivaroxaban, the archetypal compound, demonstrates high affinity and potent inhibition of FXa. The following table summarizes key quantitative data for Rivaroxaban.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| Rivaroxaban | Human Factor Xa | Enzyme kinetics | Ki | 0.4 ± 0.02 nM | [6] |

| Rivaroxaban | Human Factor Xa | Prothrombinase activity | IC50 | 2.1 ± 0.4 nM | [6] |

| Rivaroxaban | Human Factor Xa | Endogenous FXa in plasma | IC50 | 21 ± 1 nM | [6] |

| Rivaroxaban | Clot-associated Factor Xa | Enzyme inhibition | IC50 | 75 nM | [6] |

Experimental Protocols

The determination of the inhibitory activity of 5-oxomorpholine compounds against Factor Xa is typically performed using a chromogenic assay. This method provides a reliable and quantifiable measure of FXa activity.

Chromogenic Anti-Factor Xa Assay

Principle: This assay measures the residual activity of a known amount of Factor Xa after incubation with an inhibitor. The remaining FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.[4][5]

Materials:

-

Purified Human Factor Xa

-

Chromogenic FXa Substrate (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Test compound (5-oxomorpholine derivative)

-

Positive control (e.g., Rivaroxaban with a known concentration)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Reagents:

-

Thaw all reagents on ice.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound and positive control in assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed 1%.

-

Dilute the Human Factor Xa enzyme to the working concentration in assay buffer.

-

Dilute the chromogenic substrate to the working concentration in assay buffer.

-

-

Assay Setup (in a 96-well microplate):

-

Test Wells: Add a specific volume of the diluted test compound to the wells.

-

Positive Control Wells: Add the same volume of the diluted positive control.

-

Negative Control (Enzyme Activity) Wells: Add the same volume of the vehicle (e.g., assay buffer with the same percentage of DMSO as the test wells).

-

Blank Wells: Add the same volume of assay buffer.

-

-

Enzyme Inhibition Reaction:

-

Add the diluted Human Factor Xa solution to all wells except the blank wells.

-

Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Reaction and Measurement:

-

Add the diluted chromogenic substrate to all wells.

-

Immediately start measuring the absorbance at 405 nm in kinetic mode for a specified duration (e.g., 10-30 minutes) or as an endpoint reading after a fixed incubation time at room temperature.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other wells.

-

Determine the rate of substrate cleavage (change in absorbance per unit of time) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of Sample / Rate of Negative Control))

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow Diagram

Synthesis of the 5-Oxomorpholine Core

The synthesis of the 5-oxomorpholine scaffold is a critical aspect of developing novel drug candidates. Several synthetic routes have been reported, often as part of the total synthesis of Rivaroxaban. A common strategy involves the cyclization of an appropriate amino alcohol precursor.

One reported synthesis of a key intermediate, 4-(4-aminophenyl)morpholin-3-one, involves the reaction of 4-nitrophenoxyacetyl chloride with 2-aminoethanol, followed by reduction of the nitro group. This intermediate can then be further elaborated to introduce the rest of the desired pharmacophore.

More advanced synthetic strategies, such as copper-catalyzed one-pot cyclization and N-arylation, have also been developed to construct the oxazolidinone ring system often found in conjunction with the 5-oxomorpholine in FXa inhibitors.

Conclusion

The 5-oxomorpholine structure has proven to be a valuable scaffold in medicinal chemistry, particularly in the development of potent and selective Factor Xa inhibitors for anticoagulant therapy. The success of Rivaroxaban underscores the potential of this heterocyclic core in designing drugs with favorable efficacy and pharmacokinetic profiles. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the biological relevance of 5-oxomorpholine derivatives and to design novel therapeutic agents targeting a range of biological pathways. Future research may uncover new biological targets and therapeutic applications for this versatile scaffold.

References

- 1. Anti-Xa | HE [hematology.mlsascp.com]

- 2. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Xa Assays [practical-haemostasis.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Rivaroxaban Anti-Xa | MLabs [mlabs.umich.edu]

A Technical Guide to the Synthetic Routes of Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its unique physicochemical properties that often impart favorable pharmacokinetic profiles to drug candidates. This six-membered heterocycle, containing both an oxygen and a nitrogen atom, offers a balance of hydrophilicity and lipophilicity, along with hydrogen bonding capabilities, making it a desirable component in modern drug design. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted morpholines, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in this critical area of drug development.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a foundational and widely employed strategy for constructing the morpholine ring. These methods typically involve the formation of a linear precursor containing both a nucleophilic amine and a hydroxyl group, which then cyclize through the formation of a C-O or C-N bond.

Cyclization of Diethanolamine and its Derivatives

One of the most established methods for the synthesis of the parent morpholine ring is the acid-catalyzed dehydration of diethanolamine. This method is suitable for large-scale industrial production. Variations of this approach can be used for certain substituted morpholines.

Logical Workflow for Diethanolamine Cyclization

Caption: General workflow for the acid-catalyzed intramolecular cyclization of diethanolamine.

Experimental Protocol: Synthesis of Morpholine from Diethanolamine

This protocol is adapted from a lab-scale procedure involving hydrochloric acid.

-

Acidification: To a 500 mL round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.

-

Carefully and with cooling, add concentrated hydrochloric acid (approx. 50-60 mL) until the pH of the mixture is ~1. This step is highly exothermic.

-

Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water. The internal temperature should be raised to and maintained at 200-210 °C for 15 hours.

-

Work-up: After the reaction period, allow the mixture to cool to approximately 160 °C and pour it into a dish to prevent solidification within the flask.

-

Neutralization: Transfer the resulting thick paste of morpholine hydrochloride to a blender and mix thoroughly with 50 g of calcium oxide.

-

Distillation: Transfer the neutralized paste to a suitable flask and perform a distillation. A crude, wet morpholine product will be collected.

-

Drying and Purification: Dry the crude product by stirring over potassium hydroxide (~20 g) for 30-60 minutes. Decant the upper morpholine layer and reflux it over a small amount of sodium metal (~1 g) for one hour.

-

Final Distillation: Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129 °C. Expected yields are typically in the range of 35-50%.

Palladium-Catalyzed Reactions

Palladium-Catalyzed Carboamination

This strategy allows for the concise, asymmetric synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols. The key step is a Pd-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative with an aryl or alkenyl bromide.

Experimental Workflow for Pd-Catalyzed Carboamination

Caption: Multi-step workflow for cis-3,5-disubstituted morpholine synthesis via Pd-catalyzed carboamination.

Experimental Protocol: Representative Pd-Catalyzed Carboamination

This protocol describes the key cyclization step for synthesizing cis-3,5-disubstituted morpholines.

-

Apparatus Setup: Evacuate and flame-dry a Schlenk tube and then backfill with nitrogen.

-

Reagent Addition: Charge the tube with Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%), P(2-furyl)₃ (9.3 mg, 0.04 mmol, 8 mol%), and NaOtBu (96.1 mg, 1.0 mmol).

-

Atmosphere Purge: Evacuate and backfill the tube with nitrogen again.

-

Substrate Addition: Add the aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL) to the Schlenk tube. If the aryl bromide is a solid, add it with the other solid reagents.

-

Reaction: Stir the reaction mixture at room temperature for 10 minutes, then heat to 100 °C for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the morpholine product.

Table 1: Quantitative Data for Pd-Catalyzed Carboamination of O-Allyl Ethanolamines

| Entry | Ethanolamine Substrate (R¹) | Aryl Bromide (R²) | Product | Yield (%) |

| 1 | Phenyl | 4-Bromotoluene | 3-(4-Methylphenyl)-5-phenylmorpholine | 75 |

| 2 | Phenyl | 4-Bromoanisole | 3-(4-Methoxyphenyl)-5-phenylmorpholine | 71 |

| 3 | Isopropyl | 4-Bromotoluene | 3-(4-Methylphenyl)-5-isopropylmorpholine | 80 |

| 4 | Isopropyl | 2-Bromotoluene | 3-(2-Methylphenyl)-5-isopropylmorpholine | 66 |

Asymmetric Hydrogenation

For the synthesis of chiral morpholines, asymmetric hydrogenation of a prochiral dehydromorpholine precursor is a highly efficient and atom-economical method. This approach allows for the creation of stereocenters with high enantioselectivity.

Asymmetric Hydrogenation of Dehydromorpholines

This method utilizes a chiral bisphosphine-rhodium complex to catalyze the hydrogenation of 2-substituted dehydromorpholines, yielding a variety of chiral morpholines in high yields and excellent enantioselectivities.

Experimental Workflow for Asymmetric Hydrogenation

Caption: Workflow for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.